![molecular formula C30H26O10 B1244936 8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)
8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one
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Overview
Description
8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one is a natural product found in Malbranchea cinnamomea, Paepalanthus bromelioides, and other organisms with data available.
Scientific Research Applications
Compound Isolation and Antimicrobial Activity
Researchers isolated novel compounds from Asphodelus microcarpus, including a compound structurally similar to the one . This study revealed that certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus, highlighting their significant antimicrobial properties (Ghoneim et al., 2014).
Synthesis and Anticancer Properties
A study focused on the synthesis of new compounds with a structural framework similar to the compound of interest. These synthesized compounds were evaluated for their cytotoxic and antimicrobial effects. Remarkably, the study uncovered the interesting cytotoxic activity of certain compounds against different cancer cell lines (Thi et al., 2015).
Novel Neolignans and Antileishmanial Activity
Novel natural dihydrobenzofuran-type neolignans structurally akin to the compound were isolated. These compounds' structures were determined using spectroscopic methods and CD techniques. Additionally, certain compounds exhibited antileishmanial activity (Li et al., 2013).
Chemical Investigation of Secondary Metabolites
Chemical investigation of the endophytic fungus Phyllosticta capitalensis led to the isolation of secondary metabolites structurally similar to the compound . These compounds' structures were elucidated based on comprehensive spectroscopic analysis and literature comparison. Some isolated compounds were evaluated for antimicrobial and cytotoxic activities (Xu et al., 2019).
Synthesis of Novel Antitumor Agents
Researchers developed a convenient method for synthesizing novel antitumor agents structurally related to the compound . This study highlights the potential of such compounds in cancer treatment and the significance of isochromene natural products in medicinal chemistry (Mondal et al., 2003).
properties
Product Name |
8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one |
---|---|
Molecular Formula |
C30H26O10 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
8-(9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one |
InChI |
InChI=1S/C30H26O10/c1-11-5-13-7-15-9-17(37-3)23(27(33)19(15)25(31)21(13)29(35)39-11)24-18(38-4)10-16-8-14-6-12(2)40-30(36)22(14)26(32)20(16)28(24)34/h7-12,31-34H,5-6H2,1-4H3 |
InChI Key |
CJKYODJTBJDEJI-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1 |
synonyms |
Tf-26Vx vioxanthin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.